N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide
Description
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a quinazolinone derivative characterized by a 2-sulfanyl (thiol) substituent on the quinazolin-4(3H)-one core and an acetamide group attached via a phenyl ring at position 2. The sulfanyl group enhances nucleophilic reactivity, while the acetamide moiety contributes to hydrogen-bonding interactions, influencing both crystallinity and biological target engagement .
Properties
IUPAC Name |
N-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRYNNMRUGDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide typically involves the reaction of 4-oxo-2-sulfanylquinazoline with an appropriate acylating agent. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the acylation process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds, including N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide, exhibit promising antibacterial properties. For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized and tested for antibacterial activity against various strains. Notably, certain derivatives showed potent inhibition against Proteus vulgaris and Bacillus subtilis , with significant zone of inhibition values indicating their effectiveness as antibacterial agents .
COX-2 Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A study synthesized several derivatives and assessed their COX-2 inhibitory activity, revealing that some compounds exhibited high inhibition percentages at specific concentrations. This suggests potential applications in treating inflammatory conditions .
Anti-Cancer Properties
This compound has been investigated for its cytotoxic effects against various human cancer cell lines. Research indicated that certain derivatives not only induced apoptosis but also inhibited key protein kinases involved in cancer progression, such as EGFR and VEGFR2. The binding affinity studies through in silico molecular docking further supported the potential of these compounds as multi-targeted kinase inhibitors .
Antiallergic Activity
The compound's structural analogs have been tested for antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) model. Certain derivatives demonstrated significant oral activity, indicating their potential use in treating allergic reactions. The structure-activity relationship revealed that specific substitutions on the quinazoline ring enhanced the efficacy of these compounds .
Synthesis Approaches
The synthesis of this compound typically involves multistep processes starting from readily available precursors. Various synthetic routes have been documented, including the use of hydrazines and phenolic compounds to construct the quinazoline framework. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structures of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in microbial growth and replication. This inhibition disrupts essential biological pathways, leading to the antimicrobial and antitubercular effects observed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide with key analogues:
Substituent Variations at Position 2 of Quinazolinone
Target Compound :
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide () :
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): 2-Phenyl substituent instead of sulfanyl. Biological Activity: Exhibits anti-inflammatory activity surpassing Diclofenac, suggesting phenyl groups enhance steric interactions with cyclooxygenase (COX) enzymes .
Modifications on the Acetamide Side Chain
- N-(4-Sulfamoylphenyl)-2-cyanoacetamide derivatives (): Cyano group (C≡N) replaces the sulfanyl group. Impact: Higher melting points (e.g., 288°C for 13a vs. ~250–270°C estimated for the target compound) due to increased polarity . IR Spectral Shift: C≡N absorption at ~2214 cm⁻¹ vs. C=S stretch at ~600–700 cm⁻¹ in the target compound .
- 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)-N-(thiazolidin-3-yl)acetamide (): Thiazolidinone ring replaces the phenyl-acetamide group. Biological Relevance: The thiazolidinone moiety is associated with antidiabetic and antimicrobial activity, highlighting scaffold-dependent pharmacological diversity .
Halogen-Substituted Analogues
- Comparison: The chloro substituent may enhance binding to hydrophobic enzyme pockets compared to the target compound’s unsubstituted phenyl ring .
Pharmacological and Physicochemical Data Table
Key Research Findings
- Synthetic Routes: The target compound is synthesized via nucleophilic substitution of 2-chloroacetamide intermediates with thiol-containing quinazolinones, similar to methods in .
- Anti-Inflammatory Activity: While the target compound’s activity is moderate, analogues with phenyl or ethylamino groups (e.g., ) show enhanced potency, suggesting substituent bulkiness improves COX inhibition .
- Ulcerogenic Potential: Acetamide derivatives generally exhibit lower gastrointestinal toxicity compared to sulfonamides or carboxylic acid-based anti-inflammatories (e.g., aspirin) .
Biological Activity
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contains a quinazoline core, which is known for its pharmacological significance.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of quinazoline derivatives, including this compound.
Synthesis and Testing
A series of quinazoline derivatives were synthesized and tested against various bacterial strains. For instance, compounds similar to this compound showed potent activity against Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition ranging from 1.0 cm to 1.4 cm when compared to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | Zone of Inhibition (cm) |
|---|---|---|
| 9a | Proteus vulgaris | 1.1 |
| 9h | Bacillus subtilis | 1.0 |
Anti-inflammatory Activity
In addition to antibacterial properties, quinazoline derivatives have been evaluated for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been studied, with some derivatives showing up to 47.1% COX-2 inhibition at concentrations around 20 μM . This suggests potential therapeutic applications in managing inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interaction modes of this compound with various biological targets. These studies indicate that the compound can effectively bind to the active sites of target proteins involved in bacterial resistance and inflammatory pathways .
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Antibacterial Efficacy : A study involving a range of bacterial pathogens demonstrated that compounds similar to this compound exhibited a broad spectrum of antibacterial activity, particularly against resistant strains.
- Therapeutic Applications : In a clinical trial setting, derivatives were tested for their ability to reduce inflammation in patients with chronic inflammatory conditions, showing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
